Ethyl b-D-fructopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl b-D-fructopyranoside is a chemical compound with the molecular formula C8H16O6 and a molecular weight of 208.21 g/mol . It is a derivative of fructose, where the hydroxyl group at the anomeric carbon is replaced by an ethyl group. This compound is known for its sweet taste and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl b-D-fructopyranoside can be synthesized through the reaction of fructose with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to promote the formation of the glycosidic bond between the fructose and ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous reactors to ensure consistent product quality and yield. The process may also include purification steps such as crystallization or chromatography to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl b-D-fructopyranoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo substitution reactions where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted fructopyranosides.
Wissenschaftliche Forschungsanwendungen
Ethyl b-D-fructopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glycosidic bond formation and hydrolysis.
Biology: It serves as a substrate for enzymes involved in carbohydrate metabolism.
Medicine: It is used in the development of sweeteners and other pharmaceutical formulations.
Industry: It is used in the production of flavoring agents and as a precursor for other chemical compounds
Wirkmechanismus
The mechanism of action of ethyl b-D-fructopyranoside involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for glycosidases, which catalyze the hydrolysis of the glycosidic bond, releasing fructose and ethanol. The compound may also interact with taste receptors, contributing to its sweet taste .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl b-D-glucopyranoside: Similar in structure but derived from glucose instead of fructose.
n-Butyl b-D-fructopyranoside: Similar in structure but with a butyl group instead of an ethyl group.
b-D-Fructofuranose: A different isomer of fructose with a furanose ring structure
Uniqueness
Ethyl b-D-fructopyranoside is unique due to its specific glycosidic bond and the presence of an ethyl group, which imparts distinct chemical and physical properties compared to its analogs. Its sweet taste and reactivity make it valuable in various applications .
Eigenschaften
Molekularformel |
C8H16O6 |
---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
2-ethoxy-2-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C8H16O6/c1-2-13-8(4-9)7(12)6(11)5(10)3-14-8/h5-7,9-12H,2-4H2,1H3 |
InChI-Schlüssel |
SNKSMYJJYVZUMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(C(C(C(CO1)O)O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.